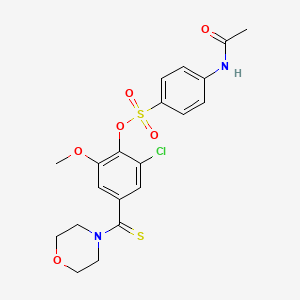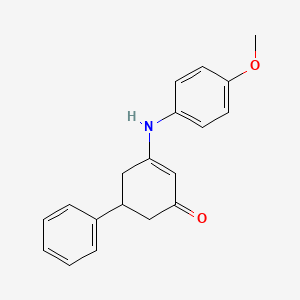![molecular formula C22H18BrNO2 B5018902 [4-(4-bromophenyl)-2-methylbut-3-yn-2-yl] N-naphthalen-1-ylcarbamate](/img/structure/B5018902.png)
[4-(4-bromophenyl)-2-methylbut-3-yn-2-yl] N-naphthalen-1-ylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(4-bromophenyl)-2-methylbut-3-yn-2-yl] N-naphthalen-1-ylcarbamate is a complex organic compound characterized by the presence of a bromophenyl group, a methylbutynyl group, and a naphthalenylcarbamate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-bromophenyl)-2-methylbut-3-yn-2-yl] N-naphthalen-1-ylcarbamate typically involves multi-step organic reactions. One common method involves the reaction of 4-bromoacetophenone with 1-naphthaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide in ethanol. This reaction forms an intermediate chalcone, which is then further reacted to form the final compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of efficient catalysts and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
[4-(4-bromophenyl)-2-methylbut-3-yn-2-yl] N-naphthalen-1-ylcarbamate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
科学的研究の応用
[4-(4-bromophenyl)-2-methylbut-3-yn-2-yl] N-naphthalen-1-ylcarbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: It may be used in the production of specialty chemicals or materials with unique properties.
作用機序
The mechanism of action of [4-(4-bromophenyl)-2-methylbut-3-yn-2-yl] N-naphthalen-1-ylcarbamate involves its interaction with specific molecular targets. The bromophenyl group can participate in halogen bonding, while the naphthalenylcarbamate group can interact with hydrophobic pockets in proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-(4-bromophenyl)-2-methylbut-3-yn-2-ol: This compound shares a similar bromophenyl and methylbutynyl structure but lacks the naphthalenylcarbamate group.
1-(naphthalen-1-yl)-3-(4-bromophenyl)-1-propen-3-one: This compound contains both the naphthalenyl and bromophenyl groups but differs in the overall structure and functional groups.
Uniqueness
The uniqueness of [4-(4-bromophenyl)-2-methylbut-3-yn-2-yl] N-naphthalen-1-ylcarbamate lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications.
特性
IUPAC Name |
[4-(4-bromophenyl)-2-methylbut-3-yn-2-yl] N-naphthalen-1-ylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrNO2/c1-22(2,15-14-16-10-12-18(23)13-11-16)26-21(25)24-20-9-5-7-17-6-3-4-8-19(17)20/h3-13H,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNSEIJPBAKGRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC=C(C=C1)Br)OC(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(2,5-dimethylphenyl)-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine](/img/structure/B5018830.png)
![1-[3-(4-chlorophenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B5018857.png)
![1,1'-but-2-yne-1,4-diylbis[2-(trifluoromethyl)-1H-benzimidazole]](/img/structure/B5018860.png)
![3-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-1-YL METHANESULFONATE](/img/structure/B5018873.png)
![N~2~-(4-ethoxyphenyl)-N~1~-[2-(4-fluorophenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5018880.png)
![pentyl [4-(anilinosulfonyl)phenyl]carbamate](/img/structure/B5018885.png)
![2-[(2-fluorophenoxy)methyl]-N-(5-isoquinolinylmethyl)-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5018901.png)
![3-[2-(1,3-benzoxazol-2-ylthio)ethyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B5018914.png)



![N-(4-Methylphenyl)-N-{[N'-(propan-2-ylidene)hydrazinecarbonyl]methyl}benzenesulfonamide](/img/structure/B5018934.png)
![4-({4-[4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl]-1-piperidinyl}methyl)-2-pyridinol bis(trifluoroacetate) (salt)](/img/structure/B5018935.png)
![2-{3-[3-(3-methyl-4-pyridinyl)phenyl]-1H-pyrazol-1-yl}ethanol](/img/structure/B5018938.png)
